2-Deoxyxylofuranose

Descripción general

Descripción

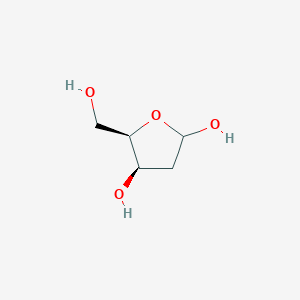

2-Deoxyxylofuranose is a deoxy sugar derived from xylose, a pentose sugar commonly found in nature. This compound is characterized by the absence of a hydroxyl group at the second carbon position, distinguishing it from its parent sugar, xylofuranose. It plays a significant role in various biochemical and industrial processes due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxyxylofuranose typically involves the deoxygenation of xylofuranose. One common method includes the protection of hydroxyl groups at specific positions, followed by selective deoxygenation at the second carbon. For instance, methylated L-arabinose can undergo 3,5-site hydroxy protection, followed by 2-site deoxygenation, and finally, 3,5-site hydroxy deprotection .

Industrial Production Methods: Industrial production of this compound often leverages the chemical synthesis route due to its efficiency and cost-effectiveness. The process involves using readily available raw materials and optimizing reaction conditions to maximize yield and purity. The use of protective groups and selective deoxygenation steps are crucial in achieving high-quality production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Deoxyxylofuranose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation and esterification are common substitution reactions for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for halogenation.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or esters.

Aplicaciones Científicas De Investigación

2-Deoxyxylofuranose is a sugar derivative that has garnered attention in various scientific fields, particularly in biochemistry and pharmaceutical research. This compound serves as a crucial building block in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA structure and function. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Nucleoside and Nucleotide Synthesis

This compound is primarily utilized in the synthesis of modified nucleosides, which can enhance the efficacy of antiviral and anticancer therapies. The incorporation of this sugar into nucleoside analogs allows for the development of drugs that can inhibit viral replication or cancer cell proliferation.

Case Study: Antiviral Agents

A notable example includes the synthesis of 2-deoxy-2-fluoroarabinofuranosyl nucleosides, which have shown promise against HIV and other viral infections. Research indicates that these modified nucleosides exhibit increased potency due to their ability to evade viral resistance mechanisms .

Anticancer Research

The role of this compound extends into oncology, where it is used to create nucleotide analogs that target cancer cells selectively. These compounds can interfere with DNA synthesis in rapidly dividing cells, leading to apoptosis.

Data Table: Anticancer Compounds Derived from this compound

Glycosylation Reactions

In organic synthesis, this compound serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This application is critical in the development of glycoproteins and glycolipids.

Research Insights

Studies have demonstrated that using this compound in glycosylation reactions results in higher yields and selectivity compared to traditional methods, thus streamlining the synthesis of complex carbohydrates .

Diagnostic Applications

The compound has potential uses in diagnostic assays where modified nucleosides can be employed as probes or markers for detecting specific biomolecules or pathogens.

Case Study: Diagnostic Probes

Research has indicated that incorporating this compound into probe designs enhances the stability and specificity of nucleic acid-based diagnostics, making them more effective for clinical applications .

Mecanismo De Acción

The mechanism of action of 2-Deoxyxylofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases and glycosyl

Propiedades

IUPAC Name |

(4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-ZZKAVYKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.